2H-Isoindol-1-amine, hydrochloride
Description
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2H-isoindol-1-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-5,10H,9H2;1H |
InChI Key |
UEUUGZWBEPHXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC(=C2C=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindol-1-amine, hydrochloride can be achieved through several methods. One common approach involves the cyclization of alkynes under gold catalysis to form isoindole derivatives. For instance, the cycloisomerization of acetylenic compounds in the presence of Ph3PAuNTf2 catalyst can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, which can be catalyzed by palladium to form the desired isoindole structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindol-1-amine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert isoindole derivatives to isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include isoindole-1,3-dione derivatives, isoindoline derivatives, and various substituted isoindoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Isoindol-1-amine, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Isoindole derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2H-Isoindol-1-amine, hydrochloride involves its interaction with specific molecular targets and pathways. For example, isoindole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain. The compound can also interact with DNA and proteins, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2H-Isoindol-1-amine, hydrochloride with structurally related compounds, focusing on molecular properties, stability, and applications.
Table 1: Comparative Analysis of Isoindoline/Indole Derivatives
Structural and Functional Differences
Core Structure :
- This compound features an isoindole ring with an amine group at the 1-position.
- Isoindolin-4-amine dihydrochloride (C₈H₁₂Cl₂N₂) has a saturated isoindoline ring with an amine at the 4-position and two chloride ions, enhancing its polarity and solubility .
- 1H-Isoindol-3-amine hydrochloride (C₈H₉ClN₂) contains an unsaturated isoindole ring with an amine at the 3-position, linked to antitumor activity .
Chlorinated derivatives (e.g., 3-Amino-5-chloro-...indol-2-one hydrochloride) may enhance stability and reactivity in synthetic pathways .
Solubility and Stability
- Hydrochloride Salts : Most compounds (e.g., 1H-Isoindol-3-amine hydrochloride) exhibit high water solubility due to ionic interactions, critical for in vitro assays .
- Thermal Stability : Derivatives like 1-ethyl-1H-indol-5-amine hydrochloride are stable at room temperature, facilitating storage and handling .
Research Findings and Methodological Insights
Analytical Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


